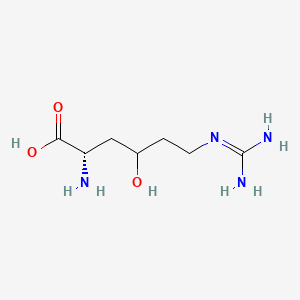

Hydroxyhomoarginine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxyhomoarginine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N4O3 and its molecular weight is 204.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Metabolism

Hydroxyhomoarginine is primarily known for its role in nitrogen metabolism. It is produced through the hydroxylation of homoarginine, a process catalyzed by specific enzymes in plants. Recent studies have identified novel enzymatic activities associated with this compound, particularly in the context of guanidine production. The enzymatic pathways involve the conversion of this compound into guanidine and other metabolites, which are crucial for various physiological processes in plants.

Key Enzymatic Reactions

- Hydroxylation of homoarginine at the C6 position leads to the formation of this compound.

- Subsequent spontaneous decay results in guanidine and 2-aminoadipate-6-semialdehyde, which can be further metabolized into pipecolic acid .

Plant Biology Applications

The enzymatic pathways involving this compound have significant implications for plant biology. The discovery of plant 2-oxoglutarate-dependent dioxygenases (2-ODDs) that catalyze the hydroxylation of homoarginine has opened new avenues for understanding nitrogen metabolism in eukaryotes. These enzymes play a critical role in synthesizing important nitrogenous compounds, which are essential for plant growth and development.

Enzyme Characteristics

| Enzyme | K_m (mM) | A_max (nmol s⁻¹ mg⁻¹) |

|---|---|---|

| At3g50210 | 0.78 ± 0.15 | 21 ± 1.7 |

| Din11s | 1.9 ± 0.3 | 13.4 ± 3.2 |

| At3g49630 | 4.6 ± 0.2 | 5.6 ± 1.2 |

These values indicate that different enzymes exhibit varying affinities and catalytic efficiencies for this compound, suggesting a complex regulatory mechanism within plant nitrogen metabolism .

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications, particularly in the context of metabolic disorders and conditions related to nitrogen metabolism. Its role as a precursor to guanidine—a compound involved in various biological processes—highlights its potential utility in developing treatments for diseases linked to nitrogen imbalance.

Case Studies

- Metabolic Disorders : Studies have indicated that compounds like this compound could influence metabolic pathways associated with conditions such as diabetes and obesity by modulating nitrogen levels.

- Plant Stress Response : Research has shown that manipulating this compound levels can enhance plant resilience to stress conditions, potentially leading to improved agricultural practices.

Propiedades

Número CAS |

1616-99-5 |

|---|---|

Fórmula molecular |

C7H16N4O3 |

Peso molecular |

204.23 g/mol |

Nombre IUPAC |

(2S)-2-amino-6-(diaminomethylideneamino)-4-hydroxyhexanoic acid |

InChI |

InChI=1S/C7H16N4O3/c8-5(6(13)14)3-4(12)1-2-11-7(9)10/h4-5,12H,1-3,8H2,(H,13,14)(H4,9,10,11)/t4?,5-/m0/s1 |

Clave InChI |

UFBPWFODSIJGPL-AKGZTFGVSA-N |

SMILES |

C(CN=C(N)N)C(CC(C(=O)O)N)O |

SMILES isomérico |

C(CN=C(N)N)C(C[C@@H](C(=O)O)N)O |

SMILES canónico |

C(CN=C(N)N)C(CC(C(=O)O)N)O |

Sinónimos |

hydroxyhomoarginine Lysine, N(6)-(aminoiminomethyl)-4-hydroxy- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.